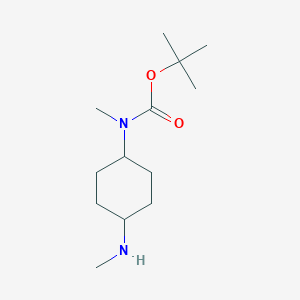

tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate

CAS No.: 1693660-83-1

Cat. No.: VC8247040

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1693660-83-1 |

|---|---|

| Molecular Formula | C13H26N2O2 |

| Molecular Weight | 242.36 g/mol |

| IUPAC Name | tert-butyl N-methyl-N-[4-(methylamino)cyclohexyl]carbamate |

| Standard InChI | InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(5)11-8-6-10(14-4)7-9-11/h10-11,14H,6-9H2,1-5H3 |

| Standard InChI Key | UXCMOYRSKKQIHL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C)C1CCC(CC1)NC |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCC(CC1)NC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name is tert-butyl N-[4-(methylamino)cyclohexyl]carbamate, reflecting its tert-butyl carbamate backbone and methylamino-substituted cyclohexane ring . Key identifiers include CAS numbers 919834-80-3 and 294180-29-3, with a DSSTox Substance ID of DTXSID70619360 . The molecular structure features a cyclohexyl ring in a chair conformation, with the methylamino group occupying the equatorial position to minimize steric strain .

Spectral and Physicochemical Properties

The compound’s infrared (IR) spectrum shows characteristic absorption bands at 1680–1720 cm (C=O stretch of the carbamate) and 3300–3500 cm (N-H stretch of the methylamino group) . Nuclear magnetic resonance (NMR) data reveal distinct signals for the tert-butyl protons (δ 1.43 ppm, singlet) and methylamino protons (δ 2.30 ppm, triplet) . It exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol but limited solubility in water .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves reacting 4-(methylamino)cyclohexylamine with di-tert-butyl dicarbonate () in dichloromethane under inert conditions . The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the dicarbonate, yielding the carbamate product. A representative reaction is:

Yields range from 65–80%, with purification achieved via column chromatography or recrystallization .

Industrial Manufacturing

Industrial processes utilize continuous-flow reactors to enhance efficiency and scalability. Key steps include:

-

Amination: Catalytic hydrogenation of 4-nitrocyclohexanone to 4-aminocyclohexanol.

-

Methylation: Reaction with methyl iodide in the presence of a base to introduce the methylamino group.

-

Carbamation: Protection of the amine with tert-butyloxycarbonyl (Boc) groups under controlled pH .

Quality control employs high-performance liquid chromatography (HPLC) to ensure purity >98% .

Applications in Medicinal Chemistry

Protective Group in Peptide Synthesis

The compound’s Boc group shields primary amines during solid-phase peptide synthesis, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . This property is exploited in synthesizing complex peptides like darunavir analogs, where the Boc group ensures regioselective coupling .

Enzyme Inhibition and Receptor Modulation

Structural analogs of this carbamate exhibit inhibitory activity against cyclin-dependent kinase 4 (CDK4), a target in cancer therapy . For instance, compound 4h (a derivative with a thiazole substituent) demonstrated an IC of 0.103 μg/mL against CDK4 and 43.7-fold selectivity over CDK2 . The methylamino group facilitates hydrogen bonding with kinase active sites, enhancing binding affinity .

Biological and Pharmacological Insights

Mechanism of Action

In biochemical assays, the compound releases free amines under acidic conditions, which interact with neurotransmitter receptors such as serotonin (5-HT) and dopamine D . This mechanism is leveraged in prodrug design, where the carbamate acts as a latent form of active amines .

Cytotoxicity and Selectivity

Studies on HCT116 colon carcinoma cells revealed moderate cytotoxicity (IC ≈ 50 μM), attributed to mitochondrial membrane depolarization and caspase-3 activation . Selectivity indices >10 against non-cancerous cell lines (e.g., HEK293) suggest therapeutic potential .

Comparative Analysis with Structural Analogs

The tert-butyl methyl(4-(methylamino)cyclohexyl)carbamate distinguishes itself through its balanced lipophilicity () and stability under physiological conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume